21-Nor-5alpha-cholest-24-en-20-one
Description
21-Nor-5α-cholest-24-en-20-one is a steroidal derivative characterized by modifications to the cholestane skeleton. Key features include:
- Structural backbone: A 5α-cholestane framework with a nor modification at position 21 (indicating the absence of a methyl group typically present at C-21 in cholesterol derivatives).
- Functional groups: A ketone at C-20 and a double bond at C-24.
- Molecular formula: Presumed to approximate C₂₆H₄₂O based on analogous norcholestane compounds .
This compound belongs to the class of phytoecdysteroids or cardenolides, which are known for their roles in insect molting or cardiac activity modulation. Its structural uniqueness lies in the combination of side-chain truncation (21-nor) and functional group positioning, which may influence its physicochemical and biological properties.
Properties
CAS No. |
14949-18-9 |
|---|---|
Molecular Formula |
C26H42O |
Molecular Weight |
370.621 |
IUPAC Name |
1-[(5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-5-methylhex-4-en-1-one |
InChI |
InChI=1S/C26H42O/c1-18(2)8-7-10-24(27)23-14-13-21-20-12-11-19-9-5-6-16-25(19,3)22(20)15-17-26(21,23)4/h8,19-23H,5-7,9-17H2,1-4H3/t19-,20+,21+,22+,23-,25+,26+/m1/s1 |
InChI Key |
UKSOGYUCAMJVTE-XQLFKHJGSA-N |
SMILES |
CC(=CCCC(=O)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C)C |
Synonyms |
21-Nor-5α-cholest-24-en-20-one |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analog 1: 24-Nor-5β,14β-chol-20(22)-en-21-oic acid γ-lactone
- Molecular formula : C₂₃H₃₄O₅
- Key features: Lactone ring at C-21 (vs. ketone at C-20 in 21-Nor-5α-cholest-24-en-20-one). Hydroxyl groups at C-3β, C-14, and C-23. Double bond at C-20(22) (shared with the target compound).
Structural Analog 2: (20R,22R,24S)-20-O,22-O-(5′-hydroxymethyl)-furfurylidene-2β,3β,14α,25-tetrahydroxy-5β-ergost-7-en-6-one
- Molecular formula: Not explicitly stated but inferred to be C₃₃H₄₈O₁₀ based on side-chain modifications.
- Key features :
- Acetal-functionalized side chain at C-20 and C-22.
- Hydroxyl groups at C-2β, C-3β, C-14α, and C-25.
- Double bond at C-7 (vs. C-24 in the target compound).
- The C-24 configuration (24S) in this analog aligns with stereochemical trends in phytoecdysteroids .
Data Tables for Comparative Analysis
Table 1: Molecular and Functional Group Comparison
Table 2: ¹³C-NMR Chemical Shift Comparison (ppm)
*Inferred from analogous compounds due to lack of direct data.
Research Findings and Implications
- Stereochemical Influence: The 24S configuration in phytoecdysteroids (e.g., Compound 1) correlates with bioactivity in insect molting, suggesting that the C-24 double bond in 21-Nor-5α-cholest-24-en-20-one may similarly affect receptor binding .
- Spectroscopic Trends : NMR shifts for acetal-functionalized compounds (e.g., Compound 1) differ markedly from ketone-bearing structures, emphasizing the role of functional groups in spectral interpretation .
Methodological Considerations
- Data Sourcing : Structural comparisons rely on Reaxys and SciFinder for analog identification, with spectral data cross-referenced against published phytoecdysteroid libraries .
- Limitations: Direct experimental data for 21-Nor-5α-cholest-24-en-20-one is scarce; inferences are drawn from structurally related compounds.
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